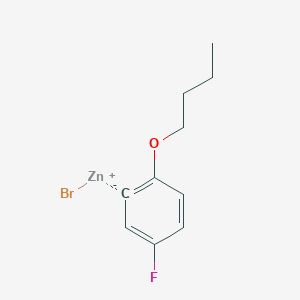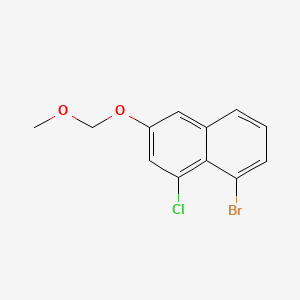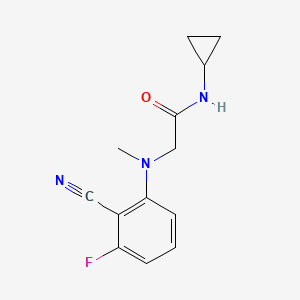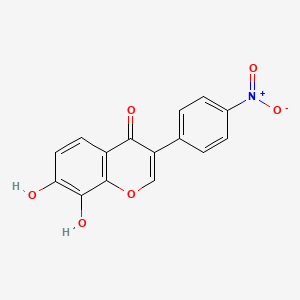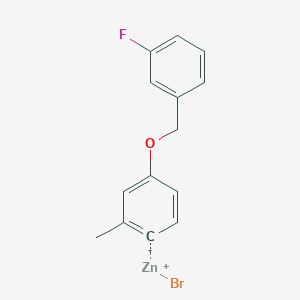
3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions. It is particularly useful in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3-fluoro-4-(5-hexen-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYL BROMIDE+Zn→3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired concentration of 0.25 M in THF.
Chemical Reactions Analysis
Types of Reactions: 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Carbonyl Compounds: Reactants in addition reactions.
Inert Atmosphere: To prevent oxidation.
Major Products:
Alcohols: Formed from addition reactions with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Applied in the synthesis of polymers with unique properties.
Agricultural Chemicals: Used in the development of agrochemicals.
Mechanism of Action
The mechanism by which 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as nucleophilic substitution and addition, by attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Another organometallic reagent with similar reactivity but different metal center.
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLLITHIUM: A lithium-based reagent with higher reactivity but less stability.
Uniqueness:
Reactivity: 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE offers a balance between reactivity and stability, making it suitable for a wide range of reactions.
Stability: More stable than lithium-based reagents, allowing for easier handling and storage.
This compound’s unique combination of reactivity and stability makes it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C12H14BrFOZn |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-hex-5-enoxybenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13;;/h2,6,8-9H,1,3-4,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
KHYRPYVSWQRWMK-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


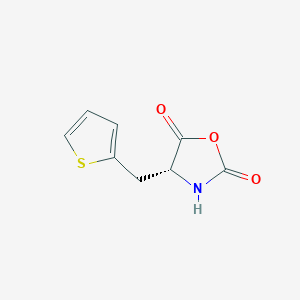
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

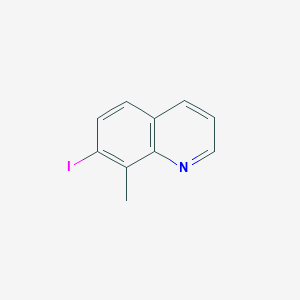


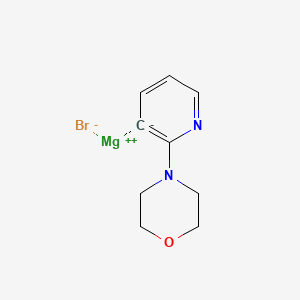
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
